Home > Products > Screening Compounds P68999 > 4-(Phenylsulfonyl)piperidine
4-(Phenylsulfonyl)piperidine - 285995-13-3

4-(Phenylsulfonyl)piperidine

Catalog Number: EVT-3178445
CAS Number: 285995-13-3
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Phenylsulfonyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound features a phenylsulfonyl group attached to the piperidine ring, making it of interest in medicinal chemistry due to its potential biological activities. The sulfonyl group enhances the compound's reactivity and solubility, which can be advantageous in drug design and development.

Source and Classification

4-(Phenylsulfonyl)piperidine can be synthesized from various precursors involving piperidine derivatives and sulfonyl chlorides. It is classified under sulfonamide derivatives, which are known for their pharmacological properties, including antibacterial and anti-inflammatory effects. The compound's structural characteristics allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 4-(Phenylsulfonyl)piperidine typically involves the reaction of piperidine with phenylsulfonyl chloride. This reaction can be conducted under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Technical Details:

  1. Reagents: Piperidine, phenylsulfonyl chloride, triethylamine.
  2. Reaction Conditions: The reaction is usually performed in an anhydrous solvent like dichloromethane at room temperature or slightly elevated temperatures.
  3. Yield and Purification: The product can be purified through recrystallization or column chromatography to obtain high purity.
Molecular Structure Analysis

Structure

The molecular formula of 4-(Phenylsulfonyl)piperidine is C11H13N O2S, with a molecular weight of approximately 227.29 g/mol. The structure consists of a piperidine ring substituted at the 4-position with a phenylsulfonyl group.

Data

  • Molecular Geometry: The piperidine ring adopts a chair conformation, which minimizes steric strain.
  • Spectroscopic Data: Infrared spectroscopy (IR) typically shows characteristic peaks for C-H stretches around 2925 cm1^{-1}, N-H stretches around 3310 cm1^{-1}, and S=O stretches around 1329 cm1^{-1}. Proton nuclear magnetic resonance (NMR) provides further insights into the chemical environment of hydrogen atoms in the molecule.
Chemical Reactions Analysis

Reactions

4-(Phenylsulfonyl)piperidine can undergo various chemical reactions typical for sulfonamide compounds:

  1. Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with amines or alcohols.
  2. Reduction Reactions: The sulfonamide bond can be reduced to yield amine derivatives.
  3. Acid-Base Reactions: The nitrogen atom in the piperidine ring can act as a base, allowing for protonation under acidic conditions.

Technical Details

  • Reaction Conditions: Many reactions can be conducted under mild conditions, often requiring only basic or acidic media.
  • Yield Considerations: Reaction yields vary depending on substituents and conditions but can often exceed 70% with proper optimization.
Mechanism of Action

The mechanism of action for compounds like 4-(Phenylsulfonyl)piperidine often involves interaction with biological targets such as enzymes or receptors.

Process

  1. Binding to Targets: The phenylsulfonyl group may enhance binding affinity to target proteins due to its ability to form hydrogen bonds and hydrophobic interactions.
  2. Inhibition Mechanism: In the case of enzyme inhibitors, the compound may mimic substrate structures, leading to competitive inhibition.

Data

Research indicates that similar sulfonamide derivatives exhibit significant activity against various biological targets, including enzymes involved in inflammatory pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Melting points may vary based on purity but generally range between 80-90 °C.
  • Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits moderate reactivity due to the presence of both basic nitrogen and electrophilic sulfonyl groups.
Applications

4-(Phenylsulfonyl)piperidine has several scientific uses:

  1. Pharmaceutical Development: It serves as a lead compound in synthesizing new drugs targeting various diseases due to its biological activity.
  2. Biochemical Research: Utilized in studies exploring enzyme inhibition mechanisms and structure-activity relationships for drug discovery.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex molecules within organic synthesis protocols.

The versatility of 4-(Phenylsulfonyl)piperidine makes it a valuable compound in both academic research and industrial applications, particularly within pharmaceutical chemistry.

Historical Development and Pharmacological Significance of 4-(Phenylsulfonyl)piperidine Scaffolds

Discovery as High-Affinity 5-HT₂A Receptor Antagonists from Spirocyclic Ether Screening Leads

The 4-(phenylsulfonyl)piperidine scaffold emerged from systematic optimization of spirocyclic ether screening leads identified during high-throughput screening for 5-HT₂A receptor antagonists. Initial spirocyclic ether compounds demonstrated moderate affinity (Ki ~100-300 nM) for 5-HT₂A receptors but suffered from poor metabolic stability and negligible oral bioavailability. Structural simplification efforts revealed that replacing the spirocyclic system with an acyclic sulfone moiety retained target affinity while improving synthetic accessibility. The prototype compound, 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine (12), exhibited high 5-HT₂A binding affinity (Ki = 2.3 nM) and >1,000-fold selectivity over related serotonin receptors (5-HT₂C, 5-HT₁A) [2]. This compound established the critical pharmacophore elements:

  • A protonatable piperidine nitrogen for ionic interaction with Asp³.³² in the orthosteric pocket
  • Phenylsulfonyl group occupying the extended binding pocket (EBP) through hydrophobic contacts
  • Arylalkyl substituents at N1 positioning aromatic rings in secondary hydrophobic pockets [4]

The 5-HT₂A receptor's role in CNS disorders (e.g., depression, schizophrenia) and perceptual modulation made this scaffold therapeutically significant [4]. Computational docking revealed that the sulfonyl group’s electron-withdrawing properties enhanced hydrogen bonding with Ser³.³⁶ and π-stacking with Phe³.³⁵, explaining the 50-fold affinity improvement over non-sulfonylated analogs [2] [4].

Table 1: Binding Affinity of Early 4-(Phenylsulfonyl)piperidine Derivatives

CompoundR Group5-HT₂A Ki (nM)Selectivity (vs 5-HT₂C)
Spirocyclic lead-15010-fold
12Phenyl2.3>1,000-fold
4-NO₂ analog4-Nitrophenyl5.1>800-fold
4-CH₃ analog4-Methylphenyl15.4>500-fold

Evolution of Bioavailable Analogues via Microsomal Stability Optimization

Despite high receptor affinity, early 4-(phenylsulfonyl)piperidines like compound 12 exhibited negligible oral bioavailability (<5%) due to extensive hepatic first-pass metabolism. Metabolic soft spots identified via rat liver microsomal studies included:

  • Oxidative para-hydroxylation of the N1 phenylalkyl side chain
  • Sulfoxide formation at the sulfonyl group
  • Piperidine ring N-dealkylation [2]

Systematic optimization using microsomal stability as a key predictor yielded two breakthrough strategies:

  • 4-Substituted Phenylsulfonyl Derivatives: Introducing electron-withdrawing groups (CN, CONH₂) at the phenyl ring’s para-position blocked oxidative metabolism. The 4-cyano analog 26 and 4-carboxamido analog 31 showed microsomal clearance reductions of >80% compared to 12, translating to oral bioavailability of 42% and 65% in rats, respectively [2].
  • N1-Substitution with Stabilizing Groups: Replacing the 2,4-difluorophenethyl group with N-phenacyl (compound 35) reduced CYP450-mediated oxidation while maintaining potency (Ki = 4.7 nM) [2].

Table 2: Impact of Structural Modifications on Metabolic Stability

CompoundModificationMicrosomal Clearance (mL/min/g)Oral Bioavailability (%)
12None18.2<5
264-CN-phenylsulfonyl3.142
314-CONH₂-phenylsulfonyl1.865
35N-Phenacyl4.358

These modifications obeyed Lipinski’s rule of five (molecular weight <500, clogP 2-4) while enhancing membrane permeability, as confirmed by PAMPA-BBB assays [2].

Role in Mitigating IKr Cardiac Channel Liabilities in Early Lead Compounds

Early 4-(phenylsulfonyl)piperidines exhibited unanticipated IKr (hERG) channel inhibition, posing cardiac arrhythmia risks (QTc prolongation). Compound 12 inhibited IKr with IC₅₀ = 1.8 µM (only 80-fold selectivity versus 5-HT₂A activity). Counterscreening revealed two structural contributors to hERG liability:

  • The flexible 2,4-difluorophenethyl moiety enabling hydrophobic interactions with hERG’s pore helix
  • The protonatable piperidine nitrogen forming cation-π interactions with Tyr⁶⁵² [2]

Mitigation strategies included:

  • Introducing 4-Substituents on Phenylsulfonyl: The 4-cyano derivative 26 increased IKr IC₅₀ to 12 µM (>5,000-fold selectivity) by reducing basicity (pKa shift from 9.2 to 7.8) and sterically hindering pore access [2].
  • N-Phenacyl Modification (35): This rigid carbonyl-containing group lowered lipophilicity (clogP reduced from 4.1 to 3.2), diminishing hERG affinity (IC₅₀ >30 µM) while retaining 5-HT₂A potency [2]. Electrophysiological validation confirmed absence of QTc effects at therapeutic doses in vivo [2].

Chronological Advancements in Blood-Brain Barrier Penetration Strategies

Achieving CNS exposure required overcoming P-glycoprotein (P-gp)-mediated efflux and passive diffusion barriers. Initial compound 12 showed poor brain penetration (brain:plasma ratio = 0.1) due to high P-gp efflux (efflux ratio >10). Key advancements:

  • LogD Optimization: Reducing clogP from 4.5 (12) to 2.8 (26) via polar 4-cyano substitution decreased P-gp recognition while maintaining passive diffusion [2].
  • Introduction of Hydrogen-Bond Acceptors: The 4-carboxamido group in 31 formed intramolecular H-bonds, reducing polar surface area (PSA) from 85 Ų to 65 Ų and enhancing transcellular permeability [2].
  • Active Transport Avoidance: Rigid N-phenacyl derivative 35 exhibited negligible P-gp affinity (efflux ratio = 1.5) due to conformational constraints preventing transporter binding [2].

In vivo pharmacokinetic studies in rats confirmed success:

  • Compound 26: Brain:plasma ratio = 0.8, CSF concentration = 250 nM (dose 10 mg/kg)
  • Compound 31: Brain:plasma ratio = 1.2, demonstrating free brain exposure exceeding 5-HT₂A Ki [2]

Table 3: BBB Penetration Parameters of Optimized Analogs

CompoundclogPPSA (Ų)P-gp Efflux RatioBrain:Plasma Ratio
124.58512.50.1
262.8753.20.8
312.1651.81.2
353.2701.50.9

Properties

CAS Number

285995-13-3

Product Name

4-(Phenylsulfonyl)piperidine

IUPAC Name

4-(benzenesulfonyl)piperidine

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

InChI

InChI=1S/C11H15NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2

InChI Key

PMIWSPDQRMEORO-UHFFFAOYSA-N

SMILES

C1CNCCC1S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.